molecular formula C13H9NO2 B8555495 3-phenylfuro[3,4-c]-pyridine-1-(3H)-one CAS No. 88207-19-6

3-phenylfuro[3,4-c]-pyridine-1-(3H)-one

Cat. No.: B8555495
CAS No.: 88207-19-6
M. Wt: 211.22 g/mol
InChI Key: OYZRJIRWGOXLOA-UHFFFAOYSA-N
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Description

3-Phenylfuro[3,4-c]pyridine-1-(3H)-one is a heterocyclic compound featuring a fused furopyridine core with a phenyl substituent at the 3-position. Its molecular formula is C₁₃H₉NO₂, and it serves as a key scaffold in medicinal chemistry, particularly in the development of neuropeptide S receptor antagonists . The compound’s synthesis typically involves functionalizing a pyridine intermediate via alkylation or condensation reactions, as demonstrated in procedures A and B outlined in and .

Properties

CAS No.

88207-19-6

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3-phenyl-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C13H9NO2/c15-13-10-6-7-14-8-11(10)12(16-13)9-4-2-1-3-5-9/h1-8,12H

InChI Key

OYZRJIRWGOXLOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CN=C3)C(=O)O2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-phenylfuro[3,4-c]-pyridine-1-(3H)-one exhibits significant anticancer properties. It acts through various mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.

Case Study: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry investigated the effects of this compound on A549 human lung adenocarcinoma cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin. This suggests that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes.

Case Study: Inhibition of Inflammation

In vitro studies have shown that this compound reduces the levels of inflammatory markers in macrophage cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis .

Antimicrobial Activity

Emerging research indicates that this compound possesses antimicrobial properties against various bacterial strains, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae

Case Study: Antimicrobial Efficacy Assessment

A recent study evaluated the antimicrobial activity of this compound against clinically relevant pathogens. The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
Anti-inflammatoryMacrophagesVariesDecreased levels of inflammatory markers
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
3-Phenylfuro[3,4-c]-pyridineXCisplatinY
Other Derivative AZDoxorubicinW

Comparison with Similar Compounds

Substituent Variations in Furopyridine Derivatives

The substituents on the furopyridine core significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Key Structural Features Reference
3-Phenylfuro[3,4-c]pyridine-1-(3H)-one Phenyl at position 3 C₁₃H₉NO₂ Base scaffold, aromatic core
3-[2-(Dimethylamino)ethyl]-3-phenyl derivative (67) Dimethylaminoethyl at position 3 C₁₇H₁₈N₂O₂ Tertiary amine enhances solubility
3-(2,2-Dimethylpropyl)-3-phenyl derivative (58) Bulky tert-butyl at position 3 C₁₇H₁₉NO₂ Steric hindrance alters binding
1,1-Diphenylfuro[3,4-c]pyridin-3(1H)-one (39) Diphenyl at position 1 C₁₉H₁₃NO₂ Increased lipophilicity
  • Compound 67: The dimethylaminoethyl group introduces a basic nitrogen, improving aqueous solubility via protonation. NMR data (δ 2.07 ppm for -N(CH₃)₂) confirms its structure .
  • Its ^1H NMR shows a singlet at δ 0.83 ppm for the tert-butyl group .
  • Compound 39 : The diphenyl groups enhance π-π interactions but may reduce metabolic stability due to increased hydrophobicity .

Saturation and Conformational Effects

  • Hexahydro Derivative (38) : The hydrogenated furopyridine core in 3,3-diphenylhexahydrofuro[3,4-c]pyridin-1(3H)-one increases conformational flexibility. This saturation could weaken aromatic interactions but improve membrane permeability .

Spiro and Heterocyclic Modifications

  • Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride : The spiro junction with a piperidine ring introduces a 3D structural motif, altering binding kinetics. The hydrochloride salt improves solubility (MW: 240.69 g/mol) .
  • Isochromeno-pyrazolone (PDB: 5HRW): While structurally distinct, its isochromeno core demonstrates how fused heterocycles can target bromodomains, suggesting similar strategies for furopyridine optimization .

Preparation Methods

Reduction of Pyridine Precursors

Pyridine intermediates are partially reduced under hydrogenation conditions to form the fused furan ring. For example:

  • Intermediate 32 (3-(2-methylpropyl)-3-phenylfuro[3,4-c]pyridin-1(3H)-one) is reduced using PtO₂ under 40 psi H₂ in ethanol containing 1.25 M HCl, yielding the tetrahydrofuro[3,4-c]pyridin-1(3H)-one scaffold (33 ) with 79% efficiency.

  • Key reaction parameters:

    • Catalyst: PtO₂ (5–10 mol%)

    • Solvent: Ethanol or dichloromethane

    • Temperature: Room temperature to 50°C

Alkylation and Urea Functionalization

The reduced core undergoes alkylation with isocyanates to introduce substituents:

  • Treatment of 33 with benzyl isocyanate in dichloromethane produces 3-phenyl derivatives (e.g., 14b ) with a Kₑ of 71.4 nM.

  • Table 1 : Select examples of alkylated products:

CompoundSubstituentYield (%)Kₑ (nM)
14b (+)-Isomer7471.4
5 trans-Benzyl70170
7 Shifted urea50566

Cyclodehydration Strategies for Furan Ring Formation

Cyclodehydration of hydroxyalkylpyridine precursors provides an alternative route:

Acid-Catalyzed Cyclization

  • Procedure : Refluxing 2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido-[4,3-e]-1,3-dioxane in benzene with H₂SO₄ (2 drops) forms the furo[3,4-c]pyridine ring via dehydration.

  • Conditions :

    • Solvent: Benzene or toluene

    • Acid: H₂SO₄ or p-TsOH

    • Temperature: 80–100°C

  • Yield : 60–75% after silica gel purification.

Enzymatic Asymmetric Synthesis

Chiral resolution enhances enantiomeric purity:

  • Key Step : Candida antarctica lipase B catalyzes the reduction of ketone intermediates (e.g., III ) to (R)-alcohols with >86% enantiomeric excess (ee).

  • Cyclization : Subsequent acid-mediated dehydration yields enantiopure 3-phenylfuro[3,4-c]pyridinones.

Multicomponent Reactions and Annulation

Friedel-Crafts Allenylation

Propargylic alcohols react with 4-hydroxyquinolin-2(1H)-ones under p-TsOH·H₂O catalysis to form furo[3,2-c]quinolones, adaptable for pyridine systems:

  • Conditions :

    • Catalyst: p-TsOH (10 mol%)

    • Solvent: 1,2-Dichloroethane

    • Temperature: 90°C

  • Yield : 70% for analogous structures.

Nef Reaction with Nitroalkenes

3-Hydroxycoumarin analogs react with 2-aryl-1-nitroethenes in methanol/piperidine to form fused furans, a method extendable to pyridine substrates:

  • Example : 1-Phenyl-2-methyl-furo[3,4-c]benzopyran-4-one synthesized in 55–61% yield.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Hydrogenation/AlkylationHigh regioselectivityRequires PtO₂ catalyst70–79
CyclodehydrationEnantiopure products via enzymesMulti-step purification needed60–75
Multicomponent ReactionsOne-pot synthesisLimited substrate scope50–70

Experimental Optimization and Challenges

  • Steric Effects : Bulky 3,3-diphenyl substituents reduce yields (e.g., 29 yields <50%).

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may hinder cyclization.

  • Catalyst Recycling : PtO₂ recovery remains inefficient, increasing costs for large-scale synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenylfuro[3,4-c]-pyridine-1-(3H)-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multicomponent reactions or cyclization strategies. For example, similar fused heterocycles (e.g., pyrrolo[2,3-b]pyridines) are synthesized using NaH/MeI for alkylation and Pd-catalyzed cross-coupling reactions . Optimization involves adjusting solvent polarity (e.g., THF vs. dioxane), temperature (e.g., reflux at 105°C), and stoichiometry of boronic acid derivatives. Yields >70% are achievable with rigorous exclusion of moisture.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%). Structural confirmation requires 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography (monoclinic P21/n space group, parameters: a=7.240A˚,β=97.352a = 7.240 \, \text{Å}, \, \beta = 97.352^\circ) provides definitive stereochemical data for crystalline derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays (IC50_{50} determination). Compare with structurally related compounds (e.g., pyrazolo[3,4-b]pyridines) known to inhibit cell proliferation via kinase modulation . Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/cycle arrest.

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the furopyridine core be addressed?

  • Methodology : Computational modeling (DFT or MD simulations) predicts reactive sites. For example, electron-withdrawing groups at C-3 enhance electrophilic substitution at C-5. Experimental validation via halogenation (e.g., NBS in DMF) or Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, aryl boronic acids) . Monitor regioselectivity using 19F^{19}F-NMR for fluorinated analogs.

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